molecular formula C19H19FN2O2S B2657021 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide CAS No. 862806-59-5

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Cat. No.: B2657021
CAS No.: 862806-59-5
M. Wt: 358.43
InChI Key: JBQJHTQRJLLNFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thioether group, and an acetamide group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using spectral data such as 1H NMR, 13C NMR, and IR . The presence of certain functional groups can be identified by characteristic peaks in these spectra .


Chemical Reactions Analysis

Thiophene-based analogs, which may be structurally similar to your compound, have been shown to have a variety of biological activities . These compounds can undergo a variety of chemical reactions, but without more specific information, it’s difficult to predict the exact reactions this compound might undergo.

Scientific Research Applications

1. Analysis in Natural Water

Zimmerman, Schneider, and Thurman (2002) discussed the isolation and detection of similar compounds, like dimethenamid and flufenacet, in natural water. These methods could potentially be applicable for detecting and analyzing the presence of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide in environmental samples (Zimmerman, L., Schneider, R., & Thurman, E., 2002).

2. Medicinal Chemistry and Pharmacological Assessment

Rani, Pal, Hegde, and Hashim (2016) conducted a study on similar acetamide derivatives, focusing on their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This suggests that compounds like this compound could have similar applications in medicinal chemistry (Rani, P., Pal, D., Hegde, R., & Hashim, S. R., 2016).

3. Application in Fluorescent and Colorimetric Chemosensors

Wu, Hwang, Kim, and Kim (2007) developed a chemodosimeter with applications in aqueous solutions, focusing on selective metal ion detection. The structure and function of this compound could be relevant for designing similar fluorescent and colorimetric sensors (Wu, J., Hwang, I., Kim, K. S., & Kim, J., 2007).

4. Crystal Structure Studies

Nagaraju, Sridhar, Sreenatha, Kumara, and Sadashiva (2018) explored the crystal structure of a compound with similar characteristics, providing insights into molecular geometry and electronic properties. This could be important for understanding the structural aspects of this compound (Nagaraju, S., Sridhar, M. A., Sreenatha, N. R., Kumara, C. S. P., & Sadashiva, M. P., 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJHTQRJLLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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